6,7-Dimethyl-3-[(methyl{2-[methyl({1-[3-(trifluoromethyl)phenyl]-1H-indol-3-YL}methyl)amino]ethyl}amino)methyl]-4H-chromen-4-one (SPD-304) is a synthetic compound containing a 3-substituted indole moiety. [] This structural element is of particular interest in scientific research due to its potential to undergo dehydrogenation catalyzed by cytochrome P450s (CYPs). [] This reaction can result in the formation of reactive electrophilic intermediates, which can have implications for toxicity and CYP inactivation. [] SPD-304 serves as a valuable research tool to study these processes and their implications.
SPD304 is classified as an anti-inflammatory agent and a TNF-α inhibitor. It was derived from rational drug design efforts focused on creating less toxic analogs of existing compounds that inhibit TNF-α activity. The initial discovery and characterization of SPD304 were reported in studies exploring its binding affinity and biological efficacy against TNF-α, with significant contributions from research published in journals such as Nature and Frontiers in Chemistry .
The synthesis of SPD304 involves several key steps aimed at constructing its complex molecular framework while minimizing the introduction of toxic groups. The synthetic pathway typically includes:
A notable synthetic route involves the use of chlorosulfonic acid to introduce sulfonamide functionalities, which are critical for enhancing the compound's bioactivity .
The molecular structure of SPD304 is characterized by a complex arrangement that includes an indole moiety linked to a chromone structure. Key features include:
Crystallographic studies have provided insights into the binding conformation of SPD304 when complexed with TNF-α, revealing specific interactions that stabilize the compound within the binding pocket .
SPD304 participates in various chemical reactions that underscore its role as a TNF-α inhibitor:
The mechanism of action of SPD304 primarily revolves around its ability to inhibit TNF-α signaling:
SPD304 exhibits several important physical and chemical properties:
SPD304 holds promise for various scientific applications:
SPD304 (CAS 869998-49-2) is a selective small-molecule inhibitor of tumor necrosis factor-alpha (TNF-α), identified as the first compound class to directly disrupt TNF-α trimerization. Its discovery in 2005 marked a breakthrough in targeting this cytokine, which had previously been considered "undruggable" by small molecules due to the extensive protein-protein interfaces involved in TNF signaling [1] [9]. SPD304 exhibits an IC₅₀ of 22 μM in in vitro TNF receptor 1 (TNFR1) binding inhibition assays and 5–15 μM in cellular models of TNF-induced cytotoxicity (e.g., L929 and HEK-293T cells) [3] [4]. Unlike monoclonal antibodies (e.g., infliximab) or soluble receptors (e.g., etanercept), SPD304 penetrates intracellular compartments and operates via a unique mechanism: binding at the subunit interface of the TNF homotrimer, inducing conformational asymmetry that promotes trimer dissociation into inactive monomers/dimers [4] [9]. This mechanism avoids the immunogenicity and high production costs associated with biologics while offering potential oral bioavailability [1] [7].
Table 1: Key Characteristics of SPD304
Property | Value/Characteristic | Experimental Method |
---|---|---|
IC₅₀ (TNFR1 binding) | 22 μM | ELISA |
Cellular IC₅₀ (NF-κB) | 15 μM (HEK-293T cells) | Luciferase assay |
Binding Affinity (Kd) | 6.1 ± 4.7 nM | Surface acoustic wave (SAW) |
Solubility | <0.1 mg/mL in H₂O | Thermodynamic solubility assay |
Molecular Weight | 547.61 g/mol | HPLC-MS |
TNF-α drives chronic inflammation in diseases like rheumatoid arthritis (RA) and Crohn’s disease by activating TNFR1-mediated signaling cascades (NF-κB, MAPK) and cell-death pathways [2] [8]. Blocking TNF trimerization represents a novel strategy to inhibit receptor activation at the source, contrasting with biologics that neutralize soluble TNF or receptor antagonists that target downstream events [9]. SPD304 validates the feasibility of disrupting this protein-protein interaction (PPI):
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: